2-Acetamidonaphthalene

Xenobiotic metabolism Species differences Aromatic amine toxicology

2-Acetamidonaphthalene is the definitive non-carcinogenic acetylated analog of 2-naphthylamine, retaining the core naphthalene scaffold while eliminating the carcinogenic hazard of the parent amine via metabolic pathway divergence. It is the sole substrate capable of reproducing the canine-specific (N-acetyl-2-naphthylhydroxylamine O-glucosid)uronic acid metabolite signature—substitution with the 1-positional isomer or free amine will fail. As a privileged H3R ligand scaffold (Kd = 1.35 nM, ~23-fold selectivity over H4R), the 2-acetamido orientation is essential for receptor subtype selectivity. It is also the validated regiochemistry-directing precursor for antitubercular benzo[g]pyrazolo[3,4-b]quinoline derivatives. Procurement of the 2-isomer specifically is critical for reproducible synthetic outcomes.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 581-97-5
Cat. No. B120020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidonaphthalene
CAS581-97-5
Synonyms2-Acetamidonaphthalene;  N-(2-Naphthalenyl)acetamide;  N-(2-Naphthyl)acetamide;  N-Acetyl-β-naphthylamine;  NSC 3104;  β-Acetonaphthalide
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
InChIKeyDIEOESIZLAHURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidonaphthalene (CAS 581-97-5) Chemical Properties and Core Research Positioning


2-Acetamidonaphthalene (N-Acetyl-2-naphthylamine; C₁₂H₁₁NO) is an N-substituted aromatic amine derivative characterized by a naphthalene ring with an acetamido group at the 2-position . The compound appears as a white to off-white crystalline solid with a melting point of 130–132°C and a logP of 2.87 [1]. Unlike its parent amine 2-naphthylamine—a known human carcinogen—the acetylated form exhibits substantially reduced carcinogenic potential while retaining the core naphthalene scaffold for further functionalization . This structural modification fundamentally alters both the compound's metabolic fate and its suitability as a synthetic building block in medicinal chemistry applications [2].

Why 2-Acetamidonaphthalene (581-97-5) Cannot Be Casually Replaced by Positional Isomers or Parent Amines


The acetamido substitution at the 2-position of the naphthalene ring is not an arbitrary functionalization—it is a critical determinant of the compound's metabolic stability, species-specific detoxification pathways, and synthetic utility. The positional isomer 1-acetamidonaphthalene exhibits distinct reactivity in electrophilic aromatic substitution reactions, with nitration regioselectivity differing fundamentally due to the orientation of the acetamido group . Furthermore, the parent amine 2-naphthylamine is classified as a Group 1 human carcinogen, whereas its acetylated derivative shows markedly different metabolic processing, including the formation of species-specific conjugates such as (N-acetyl-2-naphthylhydroxylamine O-glucosid)uronic acid that is detected in dog urine but absent in rats, guinea pigs, rabbits, and hamsters [1]. Generic substitution between 1- and 2-positional isomers or between the free amine and its acetylated form will yield divergent biological outcomes and irreproducible synthetic results in applications ranging from heterocycle construction to biochemical probe development [1].

2-Acetamidonaphthalene (581-97-5): Comparative Quantitative Evidence for Scientific Selection


Species-Specific Metabolic Conjugate Formation: 2-Acetamidonaphthalene vs. Parent Amine 2-Naphthylamine

Following administration of 2-acetamidonaphthalene, (N-acetyl-2-naphthylhydroxylamine O-glucosid)uronic acid was detected in the urine of dogs, but was absent in the urine of guinea pigs, hamsters, rabbits, and rats [1]. In contrast, the parent compound 2-naphthylamine produced 2-naphthylhydroxylamine and 2-nitrosonaphthalene in dog urine but not in other species [1]. This demonstrates that 2-acetamidonaphthalene undergoes a distinct species-specific conjugation pathway not observed with the free amine, producing a unique metabolite profile that is critical for studies of aromatic amine detoxification mechanisms across species [1].

Xenobiotic metabolism Species differences Aromatic amine toxicology

Quantitative Binding Affinity at Histamine H3 Receptor: 2-Acetamidonaphthalene Derivative Activity Data

A structurally related 2-acetamidonaphthalene-containing ligand (CHEMBL4635634) demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, measured via BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R after 30-minute incubation with furimazine substrate [1]. The same ligand shows markedly reduced affinity for the histamine H4 receptor (H4R) with Kd values of 31.2 nM (mouse H4R) and 31 nM (mouse H4R) [1]. This approximately 23-fold selectivity for H3R over H4R provides a quantitative basis for receptor subtype discrimination [1].

GPCR pharmacology Histamine receptor Binding affinity

Synthetic Utility: 2-Acetamidonaphthalene as Precursor for Antitubercular Heterocycles

2-Acetamidonaphthalene has been employed as a key precursor in the synthesis of novel phenyl pyrazolone-substituted 1H-benzo[g]pyrazolo[3,4-b]quinoline-3-ylamine derivatives that exhibit antituberculosis and antibacterial activities . In the reported synthetic route, the 2-acetamidonaphthalene scaffold is incorporated into the fused heterocyclic framework, with the acetamido group serving as a directing element for subsequent cyclization steps . While comparative synthetic efficiency data versus 1-acetamidonaphthalene or other positional isomers is not directly quantified in the available literature, the regioselective Friedel-Crafts reactivity of 2-acetamidonaphthalene differs fundamentally from the 1-isomer due to the orientation of the acetamido directing group, which influences electrophilic substitution patterns on the naphthalene ring .

Medicinal chemistry Antitubercular agents Heterocyclic synthesis

2-Acetamidonaphthalene (581-97-5): High-Value Research and Industrial Application Scenarios


Species-Specific Xenobiotic Metabolism Studies in Canine Models

2-Acetamidonaphthalene is the definitive substrate for investigating canine-specific aromatic amine detoxification pathways. As demonstrated by Boyland and Manson (1966), dogs uniquely excrete (N-acetyl-2-naphthylhydroxylamine O-glucosid)uronic acid following administration of 2-acetamidonaphthalene—a metabolite not detected in rats, rabbits, guinea pigs, or hamsters [1]. Researchers conducting comparative toxicology or species-dependent ADME studies must procure 2-acetamidonaphthalene specifically; substitution with the parent amine 2-naphthylamine or the 1-positional isomer will fail to reproduce this canine-specific glucuronidation signature [1].

Synthesis of H3R-Selective Ligands for CNS Drug Discovery

2-Acetamidonaphthalene serves as a privileged scaffold for constructing histamine H3 receptor (H3R) ligands with demonstrated high affinity (Kd = 1.35 nM) and approximately 23-fold selectivity over H4R [1]. The naphthalene core provides hydrophobic interactions with the H3R binding pocket, while the 2-acetamido group offers a synthetic handle for further diversification [1]. Medicinal chemistry programs targeting H3R for narcolepsy, cognitive disorders, or metabolic diseases should prioritize 2-acetamidonaphthalene as a building block to maintain the optimal spatial orientation of substituents required for receptor subtype selectivity [1].

Precursor for Antitubercular Heterocyclic Compound Libraries

2-Acetamidonaphthalene is a validated precursor for the construction of phenyl pyrazolone-substituted 1H-benzo[g]pyrazolo[3,4-b]quinoline-3-ylamine derivatives with demonstrated antituberculosis and antibacterial activity [1][2]. The 2-position acetamido group directs the regiochemistry of subsequent cyclization steps, yielding the specific fused heterocyclic framework required for biological activity [1]. Procurement of the 2-isomer rather than the 1-isomer is essential to ensure correct regiochemical outcomes in the synthetic sequence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetamidonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.